1-(4-Methoxyphenyl)-3-methylbutan-2-one

Description

Overview of Academic Significance of Substituted Butanones and Related Aromatic Ketones

Aromatic ketones, a class of compounds to which 1-(4-Methoxyphenyl)-3-methylbutan-2-one belongs, are recognized as exceptionally important intermediates in organic synthesis. numberanalytics.com They serve as foundational materials for producing a wide array of more complex molecules, including pharmaceuticals and materials for scientific applications. numberanalytics.com The reactivity of the carbonyl group (C=O) within these ketones allows for a diverse range of chemical transformations.

The butanone structural motif is particularly significant as it is a precursor for synthesizing butenolides and γ-butyrolactones. nih.govacs.org These five-membered lactone rings are prominent structural features in numerous biologically active natural products. nih.gov Consequently, the development of methods to create these structures, often starting from substituted butanones, is a substantial focus of modern synthetic chemistry. nih.govacs.orgnih.govorganic-chemistry.org Optically active γ-butenolides and γ-butyrolactones are especially valued as chiral building blocks, enabling the synthesis of complex target molecules with specific three-dimensional arrangements. acs.org

Contextualization within Organic Synthesis and Reaction Mechanism Studies

The chemical behavior of this compound is best understood by examining the reactions characteristic of aromatic ketones and substituted butanones. Nucleophilic addition to the carbonyl carbon is one of the most fundamental reactions for aromatic ketones. numberanalytics.com The polarization of the carbonyl group makes the carbon atom susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate that can be converted into various products. numberanalytics.com

Modern synthetic chemistry has expanded the repertoire of reactions for ketones. Ketone-olefin coupling reactions, for instance, are powerful methods for forming new carbon-carbon bonds, a central goal in organic synthesis. acs.orgnih.gov Advances in photoredox catalysis have provided mild, metal-free systems to facilitate these couplings, broadening their applicability to a wider range of aromatic and aliphatic ketones. acs.orgnih.gov

Beyond their role in synthesis, aromatic ketones are frequently used as model compounds in the study of reaction mechanisms. Researchers have employed them to investigate photochemical processes, such as hydrogen transfer reactions. nih.gov These studies reveal that the reaction can proceed through a mechanism involving an initial charge transfer, followed by a proton transfer. nih.gov The electronic properties of substituents on the aromatic ring can significantly influence these mechanistic pathways. nih.gov Other mechanistic investigations have focused on reactions like the acid-catalyzed deacylation of aromatic ketones, providing deeper insight into how these molecules behave under various conditions. acs.org

Structural Framework and Basis for Scientific Inquiry

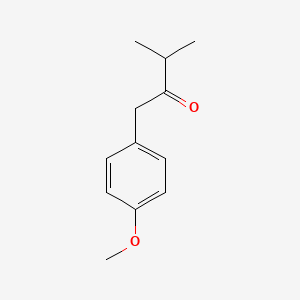

The structure of this compound contains several key features that make it a compelling subject for chemical investigation. The molecule can be deconstructed into three primary components: the 4-methoxyphenyl (B3050149) group, the ketone functional group, and an isobutyl group attached to the carbonyl.

The 4-Methoxyphenyl Group: This component consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃). The methoxy group is an electron-donating group, which increases the electron density of the aromatic ring and influences its reactivity in electrophilic aromatic substitution reactions.

The Ketone Functional Group: The carbonyl (C=O) group is located at the second position of the butane (B89635) chain, making it a butan-2-one derivative. This group is a primary site of reactivity, undergoing nucleophilic additions and condensations.

The Isobutyl Group: This branched alkyl group, -CH(CH₃)₂, is attached to the carbonyl carbon. Its size and shape introduce steric hindrance, which can influence the stereochemical outcome of reactions at the carbonyl center.

The combination of these electronic (from the methoxy group) and steric (from the isobutyl group) features within a single molecule provides a framework for studying how these competing effects dictate the outcomes of chemical reactions. The compound serves as a platform to explore regioselectivity and stereoselectivity in organic transformations.

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O₂ | nih.gov |

| Molecular Weight | 192.26 g/mol | uni.lu |

| IUPAC Name | This compound | nih.gov |

| InChIKey | KPGZXYRRKXSCQK-UHFFFAOYSA-N | uni.lu |

| Monoisotopic Mass | 192.11503 Da | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)12(13)8-10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGZXYRRKXSCQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60486225 | |

| Record name | 2-Butanone, 1-(4-methoxyphenyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61173-96-4 | |

| Record name | 2-Butanone, 1-(4-methoxyphenyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)-3-methylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Synthetic Routes to 1-(4-Methoxyphenyl)-3-methylbutan-2-one

The primary goal in synthesizing this target molecule is the formation of a key carbon-carbon bond that links the isovaleryl group to the 4-methoxyphenyl (B3050149) (anisyl) moiety.

Traditional methods for aryl ketone synthesis remain highly relevant for preparing this compound. The most prominent among these is the Friedel-Crafts acylation. nih.govsigmaaldrich.commasterorganicchemistry.com This reaction involves the electrophilic substitution of an aromatic ring with an acyl group. In this specific case, anisole (B1667542) (methoxybenzene) serves as the activated aromatic substrate, which reacts with an isovaleryl acylating agent in the presence of a Lewis acid catalyst.

Another classical approach involves the use of organometallic reagents, such as Grignard reagents. wikipedia.orgchemguide.co.uk This strategy can be executed in several ways. One pathway involves the reaction of a nitrile with a Grignard reagent to form a ketone after hydrolysis. libretexts.org For instance, 4-methoxyphenylacetonitrile (B141487) could react with isopropylmagnesium bromide. Alternatively, an aldehyde can be treated with a Grignard reagent to form a secondary alcohol, which is then oxidized to the target ketone.

Table 1: Comparison of Classical Synthetic Routes

| Method | Precursors | Reagents | Key Features |

| Friedel-Crafts Acylation | Anisole, Isovaleryl Chloride (or Anhydride) | Lewis Acid (e.g., AlCl₃, FeCl₃) | Direct, often high-yielding for activated rings; requires stoichiometric catalyst. nih.govmasterorganicchemistry.com |

| Grignard Reaction (via Nitrile) | 4-Methoxyphenylacetonitrile, Isopropyl Halide | Magnesium, Acid (for hydrolysis) | Forms the C-C bond and ketone in a two-step sequence. libretexts.org |

| Grignard Reaction (via Aldehyde) | 4-Methoxybenzaldehyde (B44291), Isopropylmagnesium Bromide | Oxidizing Agent (e.g., PCC, PDC) | Requires an additional oxidation step. chemguide.co.uk |

Contemporary organic synthesis offers powerful, catalyst-mediated alternatives that often provide greater functional group tolerance and milder reaction conditions. Transition metal-catalyzed cross-coupling reactions are at the forefront of these modern methods. pkusz.edu.cnresearchgate.netacs.org For example, a Suzuki coupling could be envisioned between 4-methoxyphenylboronic acid and isovaleryl chloride, mediated by a palladium catalyst. Similarly, Negishi or Stille couplings could be employed using the appropriate organozinc or organotin reagents.

Furthermore, transition metal-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis. researchgate.netrsc.org While often used for modifying existing ketone structures, a convergent synthesis could potentially involve the palladium-catalyzed coupling of 4-methoxyaniline (as a precursor) with an appropriate partner, followed by transformation into the ketone.

Table 2: Overview of Modern Catalytic Routes

| Method | Precursors | Catalyst System | Key Features |

| Suzuki Coupling | 4-Methoxyphenylboronic Acid, Isovaleryl Chloride | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base | Mild conditions, high functional group tolerance. organic-chemistry.org |

| Negishi Coupling | 4-Methoxyphenylzinc Halide, Isovaleryl Chloride | Palladium or Nickel Catalyst | Highly reactive organometallic partner. |

| Carbonylative Coupling | 4-Iodoanisole, Isobutylene | Palladium Catalyst, Carbon Monoxide (CO) | Incorporates the carbonyl group directly. |

Precursor Chemistry and Synthetic Strategy Development

Strategy 1: Starting with Anisole. If anisole is the chosen precursor, the most direct route is a Friedel-Crafts acylation. nih.gov The primary challenge is controlling the regioselectivity, as acylation can occur at the ortho or para position. Due to the steric bulk of the isovaleryl group and the directing effect of the methoxy (B1213986) group, para-substitution is generally favored. The isovaleryl fragment must be prepared in an activated form, such as isovaleryl chloride or isovaleric anhydride, from isovaleric acid.

Strategy 2: Starting with a Functionalized Phenyl Ring. Alternatively, one can begin with a pre-functionalized benzene (B151609) ring, such as 4-bromoanisole (B123540) or 4-methoxyphenylboronic acid. This approach is common in modern catalytic methods. organic-chemistry.org It offers excellent control over regiochemistry but requires the initial synthesis of the functionalized precursor.

Reaction Conditions Optimization and Yield Enhancement Studies

Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, and ensuring process efficiency. For the classical Friedel-Crafts acylation route to this compound, several parameters can be systematically varied.

Key variables include the choice of Lewis acid catalyst, the solvent, reaction temperature, and time. For instance, while aluminum chloride (AlCl₃) is a powerful catalyst, it can sometimes lead to undesired side products or require harsher conditions. sigmaaldrich.com Milder catalysts like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) may offer better selectivity. masterorganicchemistry.com The solvent also plays a critical role; traditional solvents like carbon disulfide (CS₂) or nitrobenzene (B124822) are effective but pose significant environmental and safety concerns, leading researchers to explore greener alternatives.

Table 3: Illustrative Optimization of Friedel-Crafts Acylation

| Variable | Condition A | Condition B | Condition C | Condition D | Potential Outcome |

| Catalyst | AlCl₃ | FeCl₃ | ZnCl₂ | AlPW₁₂O₄₀ | Varying reactivity and yield; AlCl₃ is strongest, others are milder. organic-chemistry.org |

| Solvent | CS₂ | CH₂Cl₂ | Nitrobenzene | Solvent-free | Affects solubility, reaction rate, and work-up; solvent-free is greener. organic-chemistry.org |

| Temperature | 0 °C to RT | 50 °C | 80 °C | RT | Higher temperatures can increase rate but may promote side reactions. |

| Time | 2 hours | 6 hours | 12 hours | 24 hours | Monitored to determine the point of maximum conversion. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For 1-(4-Methoxyphenyl)-3-methylbutan-2-one, the predicted spectrum would exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the methoxy (B1213986) protons, and the isopropyl group protons.

The aromatic protons on the p-disubstituted benzene (B151609) ring are expected to appear as two doublets due to symmetry, characteristic of an AA'BB' system. The protons ortho to the electron-donating methoxy group will be more shielded (upfield) than the protons ortho to the electron-withdrawing alkyl ketone substituent. The methoxy group itself would appear as a sharp singlet. The benzylic protons (CH₂) are adjacent to both the aromatic ring and the carbonyl group, leading to a downfield shift. The single proton of the isopropyl group (CH) will be split into a septet by its six neighboring methyl protons, which in turn will appear as a doublet.

Predicted ¹H NMR Data Table for this compound

| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| ~7.10 | 2H | d (Doublet) | Aromatic Protons (ortho to CH₂ group) |

| ~6.85 | 2H | d (Doublet) | Aromatic Protons (ortho to OCH₃ group) |

| ~3.79 | 3H | s (Singlet) | Methoxy (OCH₃) Protons |

| ~3.65 | 2H | s (Singlet) | Benzylic (Ar-CH₂) Protons |

| ~2.80 | 1H | sept (Septet) | Isopropyl (CH) Proton |

| ~1.10 | 6H | d (Doublet) | Isopropyl (CH₃) Protons |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their chemical environment (e.g., alkyl, aromatic, carbonyl). For this compound, eight distinct signals are predicted. The most downfield signal corresponds to the carbonyl carbon due to its significant deshielding. The aromatic carbons will appear in the typical range of 110-160 ppm, with the carbon attached to the methoxy group being the most downfield among them. The aliphatic carbons, including the methoxy carbon, will appear in the upfield region of the spectrum. libretexts.org

Predicted ¹³C NMR Data Table for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~214.0 | Carbonyl (C=O) |

| ~158.5 | Aromatic C-O |

| ~130.0 | Aromatic CH (ortho to CH₂ group) |

| ~126.5 | Aromatic C-C (ipso-carbon) |

| ~114.0 | Aromatic CH (ortho to OCH₃ group) |

| ~55.3 | Methoxy (OCH₃) |

| ~51.0 | Benzylic (Ar-CH₂) |

| ~41.5 | Isopropyl (CH) |

| ~18.0 | Isopropyl (CH₃) |

Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis

To unequivocally confirm the structural assignments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key correlations would be observed between the aromatic doublets, and most importantly, between the isopropyl CH septet and the corresponding CH₃ doublet, confirming the isopropyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., linking the signal at ~1.10 ppm to the carbon at ~18.0 ppm).

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, the molecular formula is C₁₂H₁₆O₂. The monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element.

Calculated Monoisotopic Mass: 192.11503 Da

This exact mass allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, with minimal fragmentation. uni.lu This technique is ideal for confirming the molecular weight of the compound. Analysis using methods like ion mobility spectrometry coupled with MS can also provide information on the ion's size and shape, reported as a predicted Collision Cross Section (CCS). uni.lu

Predicted ESI-MS Adducts and CCS Values

| Adduct | Calculated m/z | Predicted CCS (Ų) uni.lu |

|---|---|---|

| [M+H]⁺ | 193.1223 | 142.5 |

| [M+Na]⁺ | 215.1043 | 149.4 |

The fragmentation of a molecular ion in the mass spectrometer provides a "fingerprint" that is characteristic of the molecule's structure. For a ketone like this compound, the most prominent fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group. chemguide.co.uklibretexts.org This can occur on either side of the ketone.

Cleavage A: Loss of the isopropyl radical (•CH(CH₃)₂) results in the formation of the stable p-methoxybenzylacetylium ion.

Cleavage B: Loss of the p-methoxybenzyl radical (•CH₂C₆H₄OCH₃) leads to the formation of the isobutyryl cation. This is often a very favorable fragmentation. blogspot.com

McLafferty Rearrangement: A potential, though likely minor, rearrangement involving the transfer of a gamma-hydrogen from the benzyl (B1604629) group could also occur.

Tropylium Ion Formation: The p-methoxybenzyl cation (m/z 121) is a very stable fragment due to resonance and is expected to be a major peak in the spectrum.

Predicted Major Fragments in Mass Spectrum

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 192 | [C₁₂H₁₆O₂]⁺• | Molecular Ion (M⁺•) |

| 121 | [CH₂C₆H₄OCH₃]⁺ | p-Methoxybenzyl cation (from Cleavage A) |

| 71 | [COC(CH₃)₂]⁺ | Isobutyryl cation (from Cleavage B) |

| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation (from secondary fragmentation) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by probing the vibrational modes of its constituent chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for identifying functional groups and characterizing the bonding framework of a molecule. tcichemicals.com In the analysis of this compound, the IR spectrum reveals characteristic absorption bands corresponding to its specific structural moieties.

While experimental spectra for this specific compound are not widely published, a computed vapor phase IR spectrum provides valuable predictive data. merckmillipore.com The interpretation of the FTIR spectrum focuses on several key regions:

C-H Stretching Vibrations: The region between 3100 cm⁻¹ and 2850 cm⁻¹ is characteristic of C-H stretching vibrations. Aromatic C-H stretches from the methoxyphenyl group are expected to appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and butyl groups will be observed just below 3000 cm⁻¹.

Carbonyl (C=O) Stretching: A strong, sharp absorption band, indicative of the ketone functional group, is anticipated in the region of 1725-1705 cm⁻¹. The exact position of this peak can be influenced by the electronic environment.

Aromatic C=C Stretching: The presence of the benzene ring gives rise to characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-O Stretching: The ether linkage (Ar-O-CH₃) and the C-C-O backbone will produce C-O stretching bands, typically in the 1260-1000 cm⁻¹ range. The asymmetric C-O-C stretching of the methoxy group is expected to be particularly prominent. tcichemicals.com

Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.

The following table summarizes the expected key FTIR absorption bands for this compound based on established correlation tables and data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong |

| Carbonyl (C=O) Stretch | 1725 - 1705 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Asymmetric C-O-C Stretch (Ether) | ~1250 | Strong |

| Symmetric C-O-C Stretch (Ether) | ~1030 | Medium |

| C-H Out-of-Plane Bend (Aromatic) | 900 - 800 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

Key expected FT-Raman signals for this compound would include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the para-substituted benzene ring is expected to be a prominent feature.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be present, often with high intensity.

Carbonyl Group: The C=O stretch, while strong in the IR, is also typically observable in the Raman spectrum, although its intensity can vary.

Skeletal Vibrations: The carbon backbone of the butyl group will contribute to a series of bands in the fingerprint region of the spectrum.

The combination of FTIR and FT-Raman spectroscopy allows for a more complete vibrational assignment, leveraging their different selection rules to elucidate the molecular structure.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. fishersci.com This technique is contingent upon the ability to grow a single crystal of sufficient quality. Given that this compound is likely a liquid at ambient temperatures, X-ray crystallographic studies would typically be performed on a solid derivative or if the compound can be crystallized at low temperatures. fishersci.comnih.gov

While a crystal structure for this compound itself is not available in the crystallographic databases, analysis of closely related crystalline compounds, such as 3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, provides valuable insights into potential solid-state packing and intermolecular interactions. nih.gov In such structures, one can observe:

Molecular Conformation: The dihedral angles between the phenyl ring and the side chain, as well as the conformation of the butyl group.

Intermolecular Interactions: The presence of weak intermolecular forces, such as C-H···O or C-H···π interactions, which dictate the packing of molecules in the crystal lattice. sigmaaldrich.com

Unit Cell Parameters: The dimensions of the unit cell (a, b, c, α, β, γ) and the space group, which define the symmetry of the crystal.

For instance, in the crystal structure of (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, the molecule exhibits a specific conformation, and the crystal packing is stabilized by hydrogen bonds. nih.gov Should a crystalline form of this compound be obtained, similar analyses would precisely define its solid-state architecture.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for separating the components of a mixture and for assessing the purity of a compound. Both gas and liquid chromatography are applicable to the analysis of this compound.

Gas Chromatography (GC):

GC is well-suited for the analysis of volatile and thermally stable compounds. scbt.com this compound, with a predicted boiling point, is amenable to GC analysis. When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to quantify the purity of the compound and to identify any volatile impurities.

A typical GC method would involve:

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., a dimethylpolysiloxane or phenyl-substituted polysiloxane phase).

Carrier Gas: An inert gas such as helium or nitrogen.

Temperature Program: An oven temperature program that starts at a lower temperature and ramps up to ensure the separation of components with different boiling points.

Detector: Mass spectrometry (GC-MS) is particularly powerful as it provides mass-to-charge ratio information for each separated component, aiding in the structural elucidation of impurities. myskinrecipes.com

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation of less volatile or thermally labile compounds. For this compound, reversed-phase HPLC would be the most common approach.

A representative reversed-phase HPLC method could employ the following conditions:

Column: A C18 or C8 stationary phase.

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.gov

Detection: A UV detector set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., around 254 nm).

Purity Determination: The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

The following table outlines a potential set of parameters for an HPLC method for the analysis of this compound, based on methods for similar compounds.

| Parameter | Value |

| Column | Newcrom R1 or equivalent C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid |

| Gradient | Isocratic or gradient elution depending on sample complexity |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | Ambient or controlled (e.g., 30 °C) |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and geometry of molecules. researchgate.net Methods like the B3LYP hybrid functional combined with a split-valence basis set such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. niscpr.res.in Software packages like GAUSSIAN are standard tools for performing these calculations. niscpr.res.in

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. For molecules with flexible bonds, such as the butyl chain in 1-(4-Methoxyphenyl)-3-methylbutan-2-one, multiple low-energy conformations may exist. A conformational analysis is necessary to identify these stable isomers and determine their relative energies. researchgate.net Studies on similar phenylbutenone derivatives have shown that even seemingly minor conformational changes can be significant. researchgate.net The optimization of this compound would yield precise data on bond lengths, bond angles, and dihedral angles that define its shape.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O (carbonyl) | 1.215 |

| C-O (methoxy) | 1.364 | |

| C-C (aromatic) | 1.390 - 1.398 | |

| C-C (aliphatic) | 1.520 - 1.545 | |

| **Bond Angles (°) ** | C-C-C (backbone) | 112.5 |

| O=C-C | 121.0 | |

| C-O-C (methoxy) | 117.8 | |

| Dihedral Angle (°) | C(aromatic)-C-C=O | -75.5 |

Note: These values are representative examples based on DFT studies of similar ketones and methoxyphenyl-containing compounds and are for illustrative purposes only.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed at the same level of theory. openaccesspub.org These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency is associated with a specific vibrational mode, such as the stretching of a C=O bond or the bending of a C-H bond. This allows for a detailed assignment of experimental spectra and serves as a confirmation of the calculated structure. niscpr.res.in The potential energy distribution (PED) analysis can further clarify the contribution of individual bonds and angles to each vibrational mode. openaccesspub.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Carbonyl Ketone | 1720 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3050 - 3100 |

| C-H Stretch (Aliphatic) | Methyl/Methylene (B1212753) | 2870 - 2980 |

| C-O-C Asymmetric Stretch | Methoxy (B1213986) Ether | 1250 |

| C-O-C Symmetric Stretch | Methoxy Ether | 1035 |

Note: These frequencies are typical values from DFT calculations on molecules with similar functional groups and serve as illustrative examples.

Quantum Chemical Descriptors and Reactivity Predictions

Beyond structure and spectra, DFT calculations provide a wealth of electronic descriptors that help predict a molecule's reactivity and stability.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactions. masterorganicchemistry.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the primary electron acceptor. masterorganicchemistry.comethz.ch The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity.

The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov For this compound, the electron-rich methoxyphenyl group would likely contribute significantly to the HOMO, while the electron-withdrawing carbonyl group would be a major component of the LUMO.

Table 3: Representative Frontier Molecular Orbital (FMO) Properties (Illustrative)

| Parameter | Description | Energy (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.25 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.10 |

| ΔE Gap | HOMO-LUMO Energy Gap | 5.15 |

Note: Values are representative based on calculations for analogous aromatic ketones and are for illustrative purposes.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with the classic Lewis structure concept. uni-muenchen.deq-chem.com This method provides insights into charge distribution (natural atomic charges) and intramolecular stabilization arising from electron delocalization.

Table 4: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Calculations

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) of Methoxy | π* (C-C) of Phenyl Ring | ~5.5 |

| σ (C-H) of Methyl | σ* (C-C) of Butyl Chain | ~2.1 |

| π (C-C) of Phenyl Ring | π* (C=O) of Carbonyl | ~15.0 |

Note: LP denotes a lone pair. The values are representative examples of interactions found in similar molecular systems and are for illustrative purposes only.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT calculations typically focus on a single, static molecule at zero Kelvin, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time at a given temperature and pressure. ruc.dk An MD simulation models a system containing many molecules (e.g., this compound in a solvent) and uses a force field to calculate the interactions between all atoms.

Predicted Spectroscopic Parameters (e.g., Collision Cross Section)eurekalert.org

In the realm of computational chemistry, the prediction of spectroscopic parameters provides a powerful, non-experimental method to understand the intrinsic properties of a molecule. For this compound, theoretical predictions of parameters such as the collision cross section (CCS) offer valuable insights into its gas-phase ion mobility, a key characteristic in analytical techniques like ion mobility-mass spectrometry (IM-MS). nih.govmdpi.com These in-silico-generated data are crucial for the tentative identification of compounds in complex mixtures where authentic standards are not available. eurekalert.org

The collision cross section is a measure of the effective area of an ion in the gas phase, which influences its drift time through a buffer gas under the influence of an electric field. nih.gov Computational models can predict CCS values for different ionic species (adducts) of a parent molecule. mdpi.com For this compound, predicted CCS values have been calculated for a range of adducts, including protonated ([M+H]+), sodiated ([M+Na]+), and deprotonated ([M-H]-) forms. uni.lu These predictions are typically generated using specialized software that models the ion's three-dimensional structure and its interactions with the drift gas. eurekalert.orgnih.gov

The predicted data reveals how the size and shape of the ion change with different adduct formations. For instance, the ammonium (B1175870) adduct ([M+NH4]+) is predicted to have a larger CCS than the protonated form, reflecting its increased size. uni.lu This type of data is instrumental for researchers using IM-MS to screen for and identify known compounds or to characterize unknown analytes by comparing experimental CCS values with a library of predicted values. mdpi.com

Below is a table of predicted collision cross section (CCS) values for various adducts of this compound, calculated using the CCSbase prediction tool. uni.lu

Predicted Collision Cross Section (CCS) for this compound Adducts

| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 193.12232 | 142.5 |

| [M+Na]+ | 215.10426 | 149.4 |

| [M-H]- | 191.10776 | 146.2 |

| [M+NH4]+ | 210.14886 | 162.2 |

| [M+K]+ | 231.07820 | 148.2 |

| [M+H-H2O]+ | 175.11230 | 136.7 |

| [M+HCOO]- | 237.11324 | 164.8 |

| [M+CH3COO]- | 251.12889 | 186.4 |

| [M]+ | 192.11449 | 144.9 |

Data sourced from PubChemLite. uni.lu

Synthesis and Characterization of Derivatives and Analogues

Design Principles for Structural Modification and Functionalization

The design of new derivatives of 1-(4-methoxyphenyl)-3-methylbutan-2-one is centered on introducing specific chemical functionalities to alter its electronic, steric, and spectroscopic characteristics. The primary sites for modification are the α-position of the ketone and the aromatic ring.

α-Position Modification: The carbon atom adjacent to the carbonyl group (the α-carbon) is a primary target for functionalization due to its inherent reactivity. The presence of the carbonyl group makes the α-protons acidic and susceptible to deprotonation, forming a nucleophilic enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents. researchgate.net This strategy can be used to introduce alkyl, aryl, or heteroatom-containing groups. researchgate.netnih.gov An alternative approach involves converting the carbonyl compound into an electrophile for reactions with nucleophiles. researchgate.net

Aryl Ring Modification: The 4-methoxyphenyl (B3050149) group offers another site for structural diversification. The methoxy (B1213986) group is an ortho-, para-directing group, influencing the position of incoming electrophiles during electrophilic aromatic substitution reactions. jeeadv.ac.in Modifications can include altering the substitution pattern of the methoxy group or introducing other substituents such as halogens, nitro groups, or alkyl groups. These changes can significantly impact the electronic properties of the entire molecule.

Synthetic Methodologies for Novel this compound Derivatives

The synthesis of novel derivatives of this compound can be achieved through various established synthetic methodologies. These methods can be broadly categorized into α-functionalization strategies and modifications of the aryl ring.

α-Functionalization Strategies (e.g., Hydroxy-ketones)

The introduction of a hydroxyl group at the α-position to form α-hydroxy-ketones is a common and valuable transformation. Several methods exist for the α-hydroxylation of ketones. One approach involves the oxidation of the corresponding enolate or silyl (B83357) enol ether. For instance, a dinuclear palladium catalyst has been reported for the α-hydroxylation of carbonyls using molecular oxygen. Another efficient method for synthesizing α-hydroxyalkyl aryl ketones has also been described. google.com

A general scheme for the α-hydroxylation of a ketone like this compound would typically involve the formation of an enolate using a suitable base, followed by reaction with an electrophilic oxygen source, such as a peroxide or a specific oxidizing agent. The choice of reagents and reaction conditions is crucial to achieve good yields and selectivity.

Aryl Ring Substitution Patterns and Their Synthetic Implications

Modification of the aryl ring of this compound can be accomplished through electrophilic aromatic substitution reactions. The existing methoxy group strongly directs incoming electrophiles to the ortho positions (positions 3 and 5). jeeadv.ac.in

For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which would likely yield 1-(3-nitro-4-methoxyphenyl)-3-methylbutan-2-one. Similarly, halogenation can be performed using elemental halogens (e.g., Br₂) with a Lewis acid catalyst, leading to the corresponding bromo-derivative.

The synthesis of analogues with different substitution patterns on the aryl ring, such as 3-methoxyphenyl (B12655295) or dimethoxyphenyl derivatives, can be achieved by starting with the appropriately substituted benzaldehyde (B42025) or other suitable precursors. For instance, the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone was achieved by the Claisen-Schmidt condensation of 4-methoxybenzaldehyde (B44291) and 3,4-(dimethoxy)phenyl methyl ketone. mdpi.com A similar approach could be adapted to synthesize analogues of this compound.

Comprehensive Spectroscopic Characterization of Analogous Compounds

The characterization of newly synthesized derivatives of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data for novel derivatives is not available, expected spectroscopic features can be predicted based on the functional groups present.

Interactive Table of Predicted Spectroscopic Data for Functionalized Analogues

| Derivative Name | Key Functional Group | Predicted ¹H NMR Signals (ppm) | Predicted ¹³C NMR Signals (ppm) | Predicted IR Absorption (cm⁻¹) |

| This compound | Ketone, Ether | ~1.1 (d, 6H, CH(CH₃)₂), ~2.8 (sept, 1H, CH(CH₃)₂), ~3.7 (s, 2H, CH₂), ~3.8 (s, 3H, OCH₃), ~6.8 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H) | ~20 (CH₃), ~40 (CH), ~50 (CH₂), ~55 (OCH₃), ~114 (Ar-C), ~130 (Ar-C), ~158 (Ar-C-O), ~210 (C=O) | ~1715 (C=O stretch), ~1250 (C-O stretch) |

| 1-(3-Nitro-4-methoxyphenyl)-3-methylbutan-2-one | Nitro | Aromatic protons shifted downfield | Aromatic signals affected by nitro group | ~1520 & ~1340 (NO₂ stretch) |

| 1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-2-one | Phenol | ~5.5-6.0 (br s, 1H, OH) | Aromatic signals affected by OH group | ~3400 (O-H stretch) |

| 1-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-2-one | α-Hydroxy-ketone | ~5.0 (s, 1H, CH-OH) | ~75 (C-OH) | ~3450 (O-H stretch) |

Note: These are predicted values and may vary based on the specific derivative and experimental conditions.

Structure-Reactivity Relationships in Functionalized Derivatives

The introduction of different functional groups into the structure of this compound is expected to have a significant impact on its reactivity.

Electronic Effects: The reactivity of the carbonyl group is influenced by the electronic nature of the substituents on the aryl ring. Electron-donating groups (like the methoxy group) on the aromatic ring increase the electron density on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles. libretexts.orgyoutube.com Conversely, electron-withdrawing groups (such as a nitro group) would decrease the electron density on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Steric Effects: The steric hindrance around the carbonyl group and the α-carbon can also affect reactivity. The introduction of bulky substituents at the α-position or on the aryl ring can hinder the approach of reactants, thereby slowing down reaction rates. libretexts.org

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of ketones is a cornerstone of organic chemistry, and the development of efficient, selective, and sustainable methods is a perpetual goal. For 1-(4-Methoxyphenyl)-3-methylbutan-2-one and related aryl ketones, research is moving beyond traditional methods towards innovative catalytic systems and process technologies.

A significant area of advancement is the adoption of flow chemistry . This approach offers enhanced safety, better heat and mass transfer, and the potential for automation and scalability. For instance, the continuous flow synthesis of diaryl ketones has been achieved by coupling aryl Grignard reagents with acyl chlorides in environmentally friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) under mild conditions. rsc.org Similarly, the generation of alkyl sodium reagents in a flow system for reaction with Weinreb amides presents a modern route to alkyl-aryl ketones. acs.org These continuous processes minimize the handling of hazardous reagents and can lead to higher yields and purity.

Green chemistry principles are increasingly influencing synthetic strategies. Photocatalysis, utilizing visible light to drive chemical reactions, is a promising green approach. For example, a visible-light-induced aerobic C-H oxidation reaction using CeCl₃ as a photosensitizer in water has been developed for producing aromatic ketones, offering an environmentally friendly alternative to traditional oxidation methods that use harsh or toxic reagents. chemistryviews.org Another green avenue involves the use of novel catalysts like polyoxometalates (POMs) for the aerobic oxidative cleavage of alkenes to produce ketones and aldehydes, which can be applied to renewable feedstocks. yedarnd.cominnoget.com Furthermore, the use of nitrogen dioxide gas for the oxidation of benzylic alcohols offers a sustainable route to aromatic aldehydes, which can be precursors to ketones. nih.gov

The development of novel catalytic systems based on earth-abundant metals is another key research direction. Iron-catalyzed systems, for instance, have been developed for the α-alkenylation of ketones using primary alcohols, providing a cost-effective and sustainable method for creating α,β-unsaturated ketones. mdpi.com Dual catalysis systems, combining photoredox and cobalt catalysis, have enabled the direct synthesis of ketones from primary alcohols and alkenes, representing a highly atom-economical approach. nih.govorganic-chemistry.org Research into ligand-promoted, transition-metal-catalyzed C-C bond cleavage offers a pathway for the homologation of aryl ketones into more complex, long-chain ketones and aldehydes. nih.gov

| Synthetic Approach | Catalyst/Reagent | Key Advantages |

| Flow Chemistry | Grignard Reagents/Acyl Chlorides in 2-MeTHF | Enhanced safety, scalability, use of green solvent rsc.org |

| Photocatalysis | CeCl₃/Visible Light/Air in Water | Environmentally friendly, mild conditions chemistryviews.org |

| Green Oxidation | Polyoxometalates (POMs)/O₂ | Use of renewable feedstocks, high selectivity yedarnd.cominnoget.com |

| Iron Catalysis | Fe(OAc)₂/phenanthroline | Use of earth-abundant metal, high yield mdpi.com |

| Dual Catalysis | Photocatalyst/Cobalt Catalyst | High atom economy, direct synthesis from simple precursors nih.govorganic-chemistry.org |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, offering insights that are often difficult to obtain through experiments alone. For this compound, computational modeling can illuminate reaction mechanisms, predict properties, and guide the design of new synthetic routes.

Density Functional Theory (DFT) is a powerful method for investigating reaction mechanisms at the molecular level. grnjournal.us DFT calculations can be used to map potential energy surfaces, identify transition states, and calculate reaction barriers, providing a detailed picture of how a reaction proceeds. grnjournal.usmdpi.com For example, DFT studies have been employed to explore the keto-enol tautomerism in cyclic diones and other ketones, revealing the influence of ring size and solvent on the process. acs.orgorientjchem.org Such studies could be applied to this compound to understand its tautomeric equilibrium and how it might influence its reactivity. DFT has also been used to investigate the mechanism of more complex reactions, such as the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones, elucidating the most favorable reaction pathways and the origins of chemoselectivity. rsc.orgrsc.org

The integration of artificial intelligence (AI) and machine learning (ML) with computational chemistry is an emerging frontier that promises to accelerate the discovery of new reactions and the optimization of reaction conditions. mdpi.com These approaches can learn from large datasets of chemical reactions to predict outcomes, suggest novel synthetic pathways, and even design new catalysts. nih.gov While still in development, these predictive models could one day be applied to target molecules like this compound to explore a vast chemical space for new synthetic possibilities.

The exploration of reaction pathways using computational techniques like intrinsic reaction coordinate (IRC) calculations can help map the entire course of a reaction, from reactants to products, including any intermediates. grnjournal.us This is particularly valuable for understanding complex multi-step reactions and for identifying potential side-products.

Potential for Integration in Complex Molecule Synthesis

Aryl ketones are valuable building blocks in organic synthesis due to the reactivity of the carbonyl group and the ability to functionalize the aromatic ring. This compound, with its specific substitution pattern, holds potential as a synthon for the construction of more complex molecules, including heterocyclic compounds and natural products.

Aryl methyl ketones are recognized as versatile precursors for the synthesis of a wide variety of heterocyclic compounds . nih.gov The carbonyl group and the adjacent methylene (B1212753) group provide reactive sites for cyclization reactions. For example, aryl ketones can be used to construct important heterocyclic scaffolds found in many biologically active compounds and pharmaceuticals. nih.gov The methoxy (B1213986) group on the phenyl ring of this compound can also influence the regioselectivity of these cyclization reactions.

This compound also has potential for use in the late-stage functionalization of complex molecules. The ability to introduce the 4-methoxyphenylbutanoyl group onto a complex scaffold could be valuable in medicinal chemistry for modifying the pharmacokinetic properties of a drug candidate. nih.gov Furthermore, transition-metal-catalyzed reactions that cleave the aryl-carbonyl bond can be used for the multi-carbon homologation of aryl ketones, transforming them into long-chain ketones and aldehydes which are themselves important synthetic intermediates. nih.gov

The photo-reactivity of aryl ketones also opens up avenues for their use in complex synthesis. thieme-connect.comthieme-connect.com Upon excitation with light, aryl ketones can participate in a variety of transformations, including [2+2] cycloadditions and photoenolization/Diels-Alder reactions, leading to the formation of complex carbocyclic and heterocyclic scaffolds. thieme-connect.com The specific substitution pattern of this compound would influence its photochemical behavior and the types of products that can be formed.

Methodological Advancements in Spectroscopic Analysis

The unambiguous characterization of chemical compounds and the real-time monitoring of chemical reactions are crucial for modern chemical research. For this compound, advancements in spectroscopic techniques are enabling more detailed structural elucidation and a deeper understanding of its formation and reactivity.

Hyphenated spectroscopic techniques , which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the identification of unknown compounds. numberanalytics.comijpsjournal.comnih.govchromatographytoday.combenthamdirect.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) provide both separation of components and detailed structural information. numberanalytics.comnih.govchromatographytoday.com For the analysis of reaction mixtures involving this compound, these techniques can identify the main product, as well as any by-products and intermediates, which is crucial for optimizing reaction conditions.

Operando spectroscopy is a particularly powerful emerging technique that allows for the study of catalytic reactions under actual operating conditions. researchgate.netnumberanalytics.comhidenanalytical.commdpi.com By combining a catalytic reactor with a spectroscopic probe (such as IR or Raman), researchers can monitor the catalyst and reacting species in real-time. This provides invaluable information about the reaction mechanism, the nature of the active catalytic species, and potential catalyst deactivation pathways. researchgate.netnumberanalytics.com For instance, operando ATR-IR spectroscopy has been used to monitor the surface processes during the asymmetric hydrogenation of ketones on a chirally modified platinum catalyst. researchgate.netdocumentsdelivered.com Applying such techniques to the synthesis of this compound could provide fundamental insights into the catalytic cycle and guide the development of more efficient catalysts.

| Technique | Principle | Application for this compound |

| GC-MS | Separates volatile compounds and provides mass-to-charge ratio. | Identification and quantification in reaction mixtures. |

| LC-MS | Separates non-volatile compounds and provides mass-to-charge ratio. | Analysis of reaction progress and purity assessment. ijpsjournal.comnih.gov |

| LC-NMR | Separates compounds and provides detailed structural information from NMR. | Unambiguous structure elucidation of products and impurities. numberanalytics.comnih.gov |

| Operando Spectroscopy | Real-time spectroscopic monitoring under reaction conditions. | Mechanistic investigation of catalytic synthesis. researchgate.netnumberanalytics.comhidenanalytical.com |

Unexplored Potential for Mechanistic Elucidation of Related Reactions

While specific mechanistic studies on this compound are not extensively reported, the general reactivity patterns of ketones provide a framework for exploring the mechanisms of reactions it could undergo. The presence of α-hydrogens, the carbonyl group, and the substituted aromatic ring offers multiple sites for chemical transformation, each with its own mechanistic intricacies waiting to be explored.

One of the most fundamental reactions of ketones is α-alkylation , which proceeds via an enolate intermediate. lumenlearning.comjove.comjove.comjove.com The regioselectivity of enolate formation (kinetic vs. thermodynamic) in an unsymmetrical ketone like this compound is a key mechanistic question that can be investigated. lumenlearning.com The choice of base and reaction conditions plays a crucial role in determining the outcome of the reaction. jove.com Detailed mechanistic studies, likely employing a combination of experimental techniques and computational modeling, could elucidate the factors controlling the regioselectivity of alkylation for this specific substrate.

The acid-catalyzed ketalization of ketones with diols is another important reaction, often used for protecting the carbonyl group during a multi-step synthesis. youtube.com A detailed mechanistic investigation would involve studying the protonation steps, nucleophilic attack, and elimination of water. Understanding the equilibrium of this reversible reaction is key to both the protection and deprotection steps. youtube.com

Furthermore, the catalytic hydroboration of ketones is a method for their reduction to alcohols. nih.govrsc.org Recent studies have explored the use of novel catalysts, such as metallasilylenes, for this transformation. nih.govrsc.org Elucidating the mechanism of such catalytic cycles, including the nature of the active catalyst and the key intermediates, is an active area of research. nih.govrsc.org The electronic and steric properties of this compound would influence its reactivity in these catalytic systems.

Computational methods, particularly DFT, are poised to play a significant role in unraveling these mechanisms. orientjchem.orgrsc.orgrsc.org By modeling the reaction pathways, identifying intermediates and transition states, researchers can gain a deeper, molecular-level understanding of the factors that govern the reactivity of this and related ketones.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-Methoxyphenyl)-3-methylbutan-2-one, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via Claisen-Schmidt condensation, involving substituted acetophenones and aldehydes in alkaline aqueous ethanol. For example, analogous ketones were prepared using NaOH as a base, with reaction times and stoichiometry adjusted to maximize yield . Purification typically involves recrystallization or column chromatography, with purity validated by HPLC (>95%) . Key parameters to optimize include temperature (60–80°C), base concentration, and solvent polarity to minimize side products like aldol adducts.

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be employed to confirm the structure of this compound?

Answer:

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm, while the methyl groups on the butanone backbone resonate as doublets or quartets between δ 1.2–2.5 ppm. Aromatic protons (4-substituted phenyl) show characteristic splitting patterns .

- IR : Strong absorption bands for the ketone (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) confirm functional groups.

- UV-Vis : Conjugation between the aromatic ring and ketone results in absorption maxima near 250–280 nm .

Q. What are the standard protocols for crystallizing this compound, and how is crystal purity assessed?

Answer: Slow evaporation from ethanol or dichloromethane at 4°C is commonly used. Crystal purity is validated by single-crystal X-ray diffraction (SC-XRD) with SHELX software, where R-factors < 0.05 indicate high-quality data . Differential scanning calorimetry (DSC) can also confirm melting point consistency.

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the crystallization behavior of this compound, and how are these interactions analyzed?

Answer: Hydrogen bonding networks (e.g., C-H···O interactions between the ketone and methoxy groups) dictate packing efficiency and polymorph formation. Graph-set analysis, as described by Etter’s formalism, categorizes interactions into motifs like R₂²(8) rings. Computational tools (e.g., Mercury CSD) map these interactions, while SC-XRD provides experimental validation .

Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data for this compound?

Answer: Discrepancies in bond lengths or angles may arise from dynamic effects (e.g., thermal motion) or solvent inclusion. Refinement using SHELXL with anisotropic displacement parameters improves accuracy. Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) can reconcile differences by accounting for crystal packing forces .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Answer: Accelerated stability studies involve:

- pH stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., demethylation or ketone reduction).

- Thermal stability : Use thermogravimetric analysis (TGA) to monitor mass loss up to 200°C, coupled with DSC to identify phase transitions .

Q. What computational approaches are effective in predicting the compound’s reactivity in synthetic or biological systems?

Answer: Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., enzymes), while Frontier Molecular Orbital (FMO) theory predicts sites for electrophilic/nucleophilic attack. QSAR models correlate structural features (e.g., logP, dipole moment) with observed reactivity .

Q. How can researchers validate the absence of toxic byproducts during large-scale synthesis?

Answer: LC-MS/MS screens for trace impurities (e.g., residual aldehydes or phenolic byproducts). Follow ICH guidelines for impurity profiling, with limits set at <0.1% for genotoxic species. Comparative studies with reference standards (e.g., USP) ensure compliance .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR | δ 3.8 (s, OCH₃), δ 2.1 (q, CH₂) | |

| IR | 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) | |

| SC-XRD | R-factor < 0.05, C-C σ = 0.002 Å |

Table 2: Stability Study Design

| Condition | Parameters | Analytical Method |

|---|---|---|

| pH 1–12 | 37°C, 72h | HPLC-PDA |

| Thermal | 25–200°C | TGA/DSC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.